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Compound of Interest

Compound Name: Ro 22-9194

Cat. No.: B1679465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological and

antiarrhythmic properties of Ro 22-9194 with other Class I antiarrhythmic agents, including

mexiletine, disopyramide, and moricizine. The data presented is compiled from preclinical

head-to-head studies, offering valuable insights for researchers in cardiovascular drug

development.

Executive Summary
Ro 22-9194 is a Class I antiarrhythmic agent that demonstrates a unique pharmacological

profile when compared directly with other drugs in its class. Preclinical studies have highlighted

its efficacy in models of ischemia- and reperfusion-induced arrhythmias, where it showed

superiority over mexiletine and disopyramide. A key distinguishing feature of Ro 22-9194 is its

dual mechanism of action, involving not only sodium channel blockade but also inhibition of

thromboxane A2 synthase, an activity not observed with mexiletine or disopyramide. In

electrophysiological studies, Ro 22-9194 is characterized as an intermediate-kinetic sodium

channel blocker with a preference for the activated state, distinguishing it from the slow-kinetic,

inactivated-state blocker moricizine.
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Electrophysiological Properties: Ro 22-9194 vs.
Moricizine
The following table summarizes the key electrophysiological differences observed in a head-to-

head study using guinea-pig ventricular myocytes.

Parameter Ro 22-9194 Moricizine Reference

Sodium Channel

Block Kinetics
Intermediate Slow [1]

Recovery from Use-

Dependent Block (τ)
9.3 seconds 26.4 seconds [1]

Preferred Channel

State
Activated Inactivated [1]

Effect on Vmax with

Short (10ms)

Depolarization

Significant Decrease
No Significant

Decrease
[1]

Effect on Vmax with

Long (>200ms)

Depolarization

Modest Enhancement

of Inhibition
Significant Decrease [1]

Concentration for

Vmax Decrease
≥ 10 µM ≥ 1 µM [1]

Shift in Vmax vs.

Membrane Potential

Curve

8.4 mV

hyperpolarizing shift

(at 30 µM)

8.0 mV

hyperpolarizing shift

(at 3 µM)

[1]

Effect on Calcium

Inward Current (ICa)

Slight decrease at ≥

30 µM

Not specified in direct

comparison
[1]

Effect on Delayed

Rectifier Potassium

Current (IK)

No effect
Not specified in direct

comparison
[1]
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Antiarrhythmic Efficacy: Ro 22-9194 vs. Mexiletine and
Disopyramide in a Canine Model of Reperfusion
Arrhythmias
This table outlines the comparative efficacy in preventing ventricular fibrillation (VF) following

coronary artery reperfusion in dogs.

Drug Dose

Incidence
of
Ventricular
Fibrillation

Thromboxa
ne A2
Synthase
Inhibition
(IC50)

Arachidonic
Acid-
Induced
Platelet
Aggregatio
n Inhibition
(IC50)

Reference

Vehicle

Control
- 73% - - [2]

Ro 22-9194

10 mg/kg

(pre-ligation)

+ 20 mg/kg

(during

ligation)

13% 1.2 x 10⁻⁵ M 3.4 x 10⁻⁵ M [2]

Mexiletine 15 mg/kg
Did not inhibit

VF

No inhibition

up to 10⁻³ M

No inhibition

up to 10⁻³ M
[2]

Disopyramide 7.5 mg/kg
Did not inhibit

VF

No inhibition

up to 10⁻³ M

No inhibition

up to 10⁻³ M
[2]
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Drug Dose
Effect on
Chronotropy and
Inotropy

Reference

Ro 22-9194
1-300 µg (intra-

arterial)

Dose-related negative

chrono- and inotropic

responses

[3]

Mexiletine
1-300 µg (intra-

arterial)

Dose-related negative

chrono- and inotropic

responses

[3]

Potency Comparison -

The potency of Ro 22-

9194 for negative

cardiac effects was

similar to that of

mexiletine.

[3]

Experimental Protocols
Electrophysiological Comparison in Guinea-Pig
Ventricular Myocytes (Ro 22-9194 vs. Moricizine)
Objective: To compare the effects of Ro 22-9194 and moricizine on the electrophysiological

properties of isolated guinea-pig ventricular cells.[1]

Methodology:

Cell Isolation: Single ventricular myocytes were isolated from guinea-pig hearts using a

collagenase-based enzymatic dissociation method.

Electrophysiological Recordings: Standard whole-cell patch-clamp techniques were used to

record action potentials and membrane currents. The maximum upstroke velocity (Vmax) of

the action potential was used as an indicator of sodium channel availability.

Use-Dependent Block Assessment: To assess use-dependent block, trains of stimuli were

applied at varying frequencies (≥ 0.2 Hz). The exponential decline in Vmax during the
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stimulus train was measured. The time constant for recovery from use-dependent block was

determined by applying a test pulse at varying intervals after a stimulus train.

State-Dependent Block Assessment: To investigate the preferred channel state for drug

binding, a conditioning clamp protocol was used. The membrane potential was held at a

depolarized level (e.g., 0 mV) for varying durations to manipulate the proportion of sodium

channels in the activated and inactivated states before a test pulse was applied to measure

Vmax.[1]

Canine Model of Ischemia- and Reperfusion-Induced
Arrhythmias (Ro 22-9194 vs. Mexiletine and
Disopyramide)
Objective: To evaluate the efficacy of Ro 22-9194 in preventing ventricular arrhythmias induced

by myocardial ischemia and reperfusion and compare it with mexiletine and disopyramide.[2]

Methodology:

Animal Preparation: Adult mongrel dogs were anesthetized, and a thoracotomy was

performed to expose the heart. The left anterior descending (LAD) coronary artery was

isolated for occlusion.

Drug Administration: Ro 22-9194 was administered as an intravenous infusion of 10 mg/kg

for 5 minutes before coronary ligation, followed by an additional 20 mg/kg infused over the

30-minute ligation period. Mexiletine (15 mg/kg) and disopyramide (7.5 mg/kg) were also

administered intravenously.

Arrhythmia Induction: The LAD was occluded for 30 minutes, followed by reperfusion to

induce ventricular arrhythmias, including ventricular fibrillation.

Data Analysis: The incidence of ventricular fibrillation was recorded and compared between

the drug-treated groups and a vehicle-treated control group.

In Vitro Assays: The effects of the drugs on thromboxane A2 synthase activity and

arachidonic acid-induced human platelet aggregation were assessed to investigate

secondary mechanisms of action.
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Signaling Pathway and Mechanism of Action
Diagrams
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Caption: Dual mechanism of action of Ro 22-9194.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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